

An In-depth Technical Guide to 6-Methylpyridine-2-boronic acid

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Compound of Interest

Compound Name: 6-Methylpyridine-2-boronic acid

Cat. No.: B1302941

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This guide provides a comprehensive overview of **6-Methylpyridine-2-boronic acid**, a versatile reagent in organic chemistry and drug discovery. It covers the fundamental physicochemical properties, applications, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Properties

6-Methylpyridine-2-boronic acid is a pyridine derivative containing a boronic acid functional group. Its unique structure, featuring a methyl group on the pyridine ring, influences its reactivity and selectivity in various chemical transformations.^[1] Key properties are summarized below.

Property	Value	Reference
Molecular Formula	C6H8BNO2	[1][2][3]
Molecular Weight	136.95 g/mol	[1][3][4]
CAS Number	372963-50-3	[1][2][3]
Appearance	White solid	[1]
Purity	≥ 97% (HPLC)	[1]
Storage Conditions	Store at 0 - 8 °C, inert atmosphere, store in freezer, under -20°C	[1][5]
Synonyms	6-Picoline-2-boronic acid, (6-Methyl-2-pyridinyl)boronic acid	[1][6]

Applications in Research and Development

6-Methylpyridine-2-boronic acid is a valuable building block with broad applications in several areas of chemical science:

- **Organic Synthesis:** It is a crucial component in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]
- **Cross-Coupling Reactions:** The compound is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in modern organic synthesis.[1] Its structure enhances reactivity and selectivity in these reactions.[1]
- **Material Science:** It is applied in the creation of advanced materials, such as polymers and nanomaterials, leveraging the principles of boron chemistry to enhance material properties. [1]
- **Bioconjugation:** This boronic acid derivative plays a role in bioconjugation, enabling the attachment of biomolecules to various surfaces or other molecules, which is significant for developing drug delivery systems.[1]

- Analytical Chemistry: It is utilized in the development of sensors for the detection of sugars and other biomolecules.[1]

Boronic acids, in general, are recognized for their role as effective inhibitors of hydrolytic enzymes, which has spurred significant interest in their application in medicinal chemistry.[7] The approval of boron-containing drugs like Velcade®, Ixazomib, and Vaborbactam for various medical treatments underscores the therapeutic potential of this class of compounds.[7]

Experimental Protocols

While a specific, detailed synthesis protocol for **6-Methylpyridine-2-boronic acid** is not readily available in the provided search results, a general procedure for a related compound, 6-methyl-3-pyridineboronic acid, illustrates a common synthetic approach. This method involves a microwave-assisted cross-coupling reaction between a triflate precursor and a diboron reagent, catalyzed by a palladium complex.

General Synthesis of a Methylpyridine Boronic Acid Derivative

This protocol is adapted from the synthesis of 6-methyl-3-pyridineboronic acid.[8][9]

Materials:

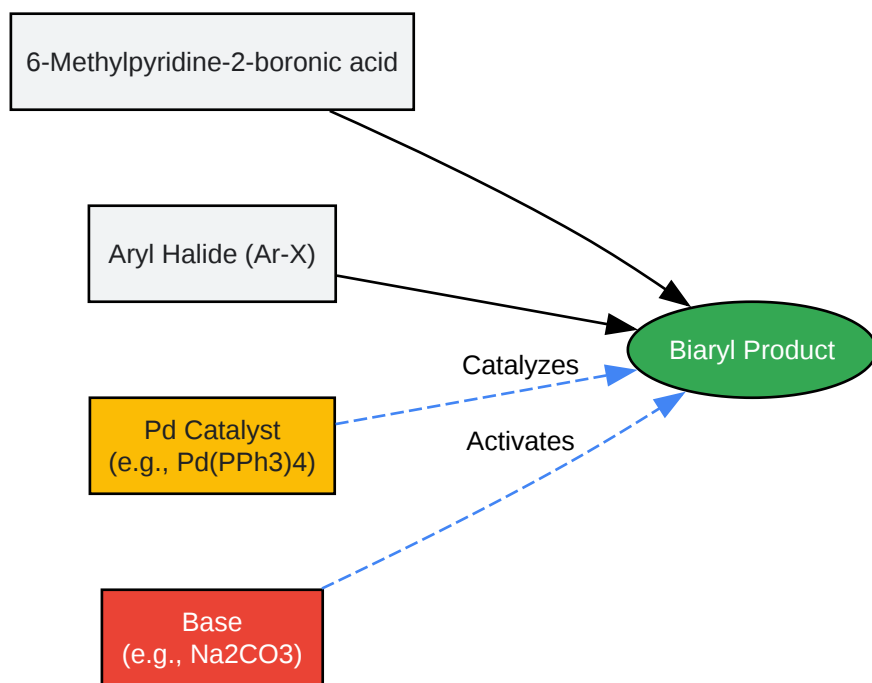
- 6-methyl-3-pyridinol trifluoromethanesulfonate (4.6 mmol)
- Bis(pinacolato)diboron (6.9 mmol, 1.5 equivalents)
- Potassium acetate (13.8 mmol)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (98 mg, 0.03 mol%)
- Acetonitrile (30 mL)
- Dimethyl sulfoxide (for purification)
- Microwave reactor
- HPLC for purification

Procedure:

- Dissolve 6-methyl-3-pyridinol trifluoromethanesulfonate in acetonitrile in a microwave reaction tube.
- Add bis(pinacolato)diboron to the solution and stir until all solids are dissolved.
- Add potassium acetate and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride to the reaction mixture.
- Place the sealed reaction tube in a microwave reactor and heat at 160°C for two 600-second intervals.
- Monitor the reaction progress using LC-MS.
- Upon completion, remove the acetonitrile via evaporation, yielding a solid residue.
- Dissolve the solid in DMSO and purify by HPLC to obtain the final product.

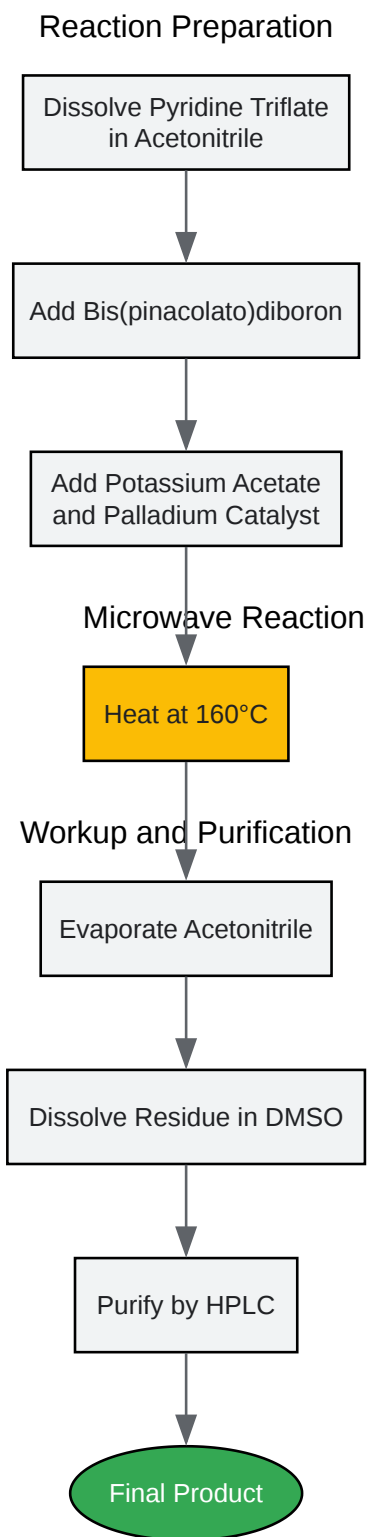
Visualizations

The following diagrams illustrate a key reaction involving **6-Methylpyridine-2-boronic acid** and a typical experimental workflow for its synthesis.



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Caption: Suzuki-Miyaura cross-coupling reaction.



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